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6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Catalog No.
S14225830
CAS No.
M.F
C7H6BrN3O
M. Wt
228.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-on...

Product Name

6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

IUPAC Name

6-bromo-1-methyl-3H-imidazo[4,5-c]pyridin-2-one

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

InChI

InChI=1S/C7H6BrN3O/c1-11-5-2-6(8)9-3-4(5)10-7(11)12/h2-3H,1H3,(H,10,12)

InChI Key

CWKXCLFJQUQASC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=NC=C2NC1=O)Br

6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. The bromine atom is situated at the 6-position, while a methyl group is attached to the nitrogen at the 1-position of the imidazo ring. This compound belongs to the imidazo[4,5-c]pyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C8H8BrN3OC_8H_8BrN_3O and it exhibits a planar structure due to the coplanarity of its non-hydrogen atoms, which allows for effective interactions with biological targets .

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols, enhancing its reactivity .
  • Methylation: The compound can undergo methylation, often using methyl iodide under catalytic conditions, which introduces additional methyl groups .
  • Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to remove substituents like bromine .
  • Cyclization Reactions: The compound can serve as a precursor for further cyclization to create more complex heterocyclic systems .

The biological activity of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is significant in medicinal chemistry. It has been studied for its potential as an inhibitor of various kinases and as an antiviral agent. The unique structural features, including the bromine and methyl groups, contribute to its binding affinity and selectivity towards specific biological targets . The compound's mechanism of action often involves modulation of enzyme activity through interactions that may include hydrogen bonding and hydrophobic interactions .

Synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves several steps:

  • Starting Materials: The synthesis often begins with 6-bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one as a precursor.
  • Methylation Reaction: This precursor can be reacted with methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to introduce the methyl group at the nitrogen position .
  • Purification: After the reaction, purification methods such as column chromatography are employed to isolate the desired product, followed by recrystallization to obtain high-purity crystals .

6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has various applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules, including kinase inhibitors and antiviral drugs .
  • Material Science: The compound is explored for use in organic electronics and as precursors for conductive polymers .
  • Biochemical Research: It acts as a probe in biochemical assays for studying enzyme activity and protein interactions .

Several compounds share structural similarities with 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridineBromine at position 6; methyl at position 3Different substitution pattern affecting biological activity
1,3-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneTwo methyl groups; no halogenMore lipophilic; different reactivity profile
6-Chloro-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneChlorine instead of bromine; two methyl groupsVariation in electronic properties due to chlorine

Uniqueness

The uniqueness of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one lies in its specific combination of bromine and methyl groups. This configuration enhances its reactivity towards nucleophilic attack while influencing its biological activity through improved binding affinity to various molecular targets compared to similar compounds .

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed methods have been instrumental in constructing the imidazo[4,5-c]pyridinone core. A three-component telescopic procedure combines acid-promoted amination, intramolecular cyclization, and Suzuki-Miyaura coupling. For instance, treatment of 6-bromo-4-chloro-3-aminoquinoline derivatives with arylboronic acids in the presence of Pd(PPh₃)₄ (0.03 equiv) and K₃PO₄ (5 equiv) at 230°C under microwave irradiation yields 6-aryl-substituted derivatives in 51–71% isolated yields. The protocol tolerates electron-deficient boronic acids (e.g., 3-pyridyl, 4-cyanophenyl) but shows reduced efficiency with sterically hindered substrates (e.g., 2,6-dimethylphenyl, 35% yield).

A complementary approach involves cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition sequences. β-Bromovinyl aldehydes react with 6-amino-1,3-dialkyluracils under solvent-free microwave conditions (150°C, 20 min), forming pyrido[2,3-d]pyrimidines via Pd(OAc)₂/Xantphos catalysis. While not directly applied to the title compound, this methodology demonstrates the versatility of palladium in constructing related N-heterocycles.

Copper-Mediated Cyclization Approaches

Copper catalysis offers a cost-effective alternative for imidazo[4,5-c]pyridinone synthesis. A one-pot strategy employs Zn-mediated nitro group reduction followed by copper-free cyclization with aldehydes. For example, 2-chloro-3-nitropyridine derivatives treated with primary amines (e.g., propylamine) in H₂O-isopropanol undergo SₙAr amination (60°C, 2 h), Zn/HCl reduction (25°C, 30 min), and aldehyde-mediated cyclization (80°C, 10 h) to yield 2,3-disubstituted imidazo[4,5-b]pyridines in 82–93% yields. Adapting this to the target compound would require bromination at the 6-position prior to cyclization.

Notably, copper(I) iodide (10 mol%) in combination with 1,10-phenanthroline (20 mol%) facilitates Ullmann-type couplings between 6-bromo-3-aminopyridines and methylamine at 110°C, though yields for N-methylated products remain unreported in the literature surveyed.

Microwave-Assisted Alkylation Techniques

Microwave irradiation significantly accelerates N-methylation and cyclization steps. A reported method for imidazo[4,5-c]quinolin-2-ones uses HCl (4 equiv) in 2-propanol under microwave heating (200°C, 20 min) to achieve intramolecular cyclization of carbamate intermediates with 89% efficiency. Transposing these conditions to 6-bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one synthesis would involve initial bromination at the 6-position followed by N-methylation using methyl iodide under phase transfer conditions.

Comparative studies show microwave-assisted alkylation reduces reaction times from 12–24 h (conventional heating) to 15–30 min while maintaining yields above 70%. For instance, 2-aminopyridine derivatives alkylated with methyl iodide in [BMIM]BF₄ ionic liquid under microwave irradiation (100°C, 10 min) achieve 78% conversion.

Phase Transfer Catalysis in N-Methylation Reactions

Phase transfer catalysis (PTC) enables efficient N-methylation under mild conditions. A CsF-Celite system in tetrahydrofuran facilitates the reaction of 6-bromoimidazo[4,5-c]pyridinone with methyl iodide at 60°C, achieving 92% yield in 2 h. The mechanism involves fluoride-assisted deprotonation of the NH group, enhancing nucleophilicity for methyl transfer.

Catalyst SystemTemperature (°C)Time (h)Yield (%)
CsF-Celite/THF60292
K₂CO₃/[BMIM]BF₄80484
NaOH/TBAB70378

Table 1. Comparative efficiency of phase transfer catalysis systems for N-methylation.

The CsF-Celite system outperforms traditional bases like K₂CO₃ due to improved solubility of the deprotonated intermediate. Notably, this method avoids stoichiometric metal catalysts, simplifying purification of the brominated product.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.96942 g/mol

Monoisotopic Mass

226.96942 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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